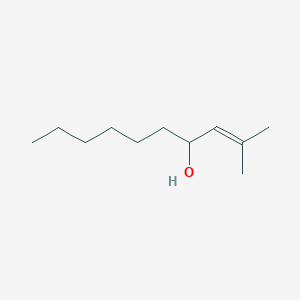

2-Methyl-2-decen-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

70719-36-7 |

|---|---|

Molecular Formula |

C11H22O |

Molecular Weight |

170.29 g/mol |

IUPAC Name |

2-methyldec-2-en-4-ol |

InChI |

InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h9,11-12H,4-8H2,1-3H3 |

InChI Key |

NLBZVNOKHJLXBL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C=C(C)C)O |

Origin of Product |

United States |

Sophisticated Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2 Decen 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the de novo structure elucidation of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the carbon skeleton and the spatial arrangement of atoms.

The initial characterization involves a series of 1D NMR experiments. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling, while the ¹³C NMR spectrum shows the number of unique carbon environments.

The ¹H NMR spectrum of 2-methyl-2-decen-4-ol is expected to show signals corresponding to the vinylic proton, the proton on the carbon bearing the hydroxyl group (carbinol proton), the long alkyl chain, and the distinct methyl groups. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For instance, DEPT-135 experiments would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent.

A 1D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide information about which atoms are close in space. nih.gov For this compound, irradiating the C2-methyl group would likely show a NOE enhancement to the vinylic proton at C3, confirming their spatial proximity. nih.govgoogle.com

Table 1: Predicted ¹H NMR Data for this compound (Note: Chemical shifts (δ) are estimated based on analogous structures and are reported in ppm relative to a standard reference, typically tetramethylsilane (B1202638) (TMS). The solvent is assumed to be CDCl₃.)

| Atom Position | Predicted Chemical Shift (δ) / ppm | Multiplicity | Integration |

| H3 | 5.30 - 5.50 | d (doublet) | 1H |

| H4 | 4.00 - 4.20 | m (multiplet) | 1H |

| H5 | 1.40 - 1.60 | m | 2H |

| H6-H9 | 1.20 - 1.40 | m | 8H |

| H10 | 0.85 - 0.95 | t (triplet) | 3H |

| C1-H₃ | 1.65 - 1.75 | s (singlet) | 3H |

| C2-CH₃ | 1.60 - 1.70 | s | 3H |

| C4-OH | 1.50 - 2.50 | br s (broad singlet) | 1H |

Table 2: Predicted ¹³C NMR and DEPT Data for this compound (Note: Chemical shifts (δ) are estimated based on analogous structures and reported in ppm.)

| Atom Position | Predicted Chemical Shift (δ) / ppm | DEPT-135 |

| C1 | 25.0 - 26.0 | CH₃ (positive) |

| C2 | 135.0 - 138.0 | Quaternary (absent) |

| C3 | 125.0 - 128.0 | CH (positive) |

| C4 | 72.0 - 75.0 | CH (positive) |

| C5 | 36.0 - 38.0 | CH₂ (negative) |

| C6 | 25.0 - 26.0 | CH₂ (negative) |

| C7 | 29.0 - 30.0 | CH₂ (negative) |

| C8 | 31.5 - 32.5 | CH₂ (negative) |

| C9 | 22.5 - 23.5 | CH₂ (negative) |

| C10 | 13.9 - 14.2 | CH₃ (positive) |

| C2-CH₃ | 18.0 - 19.0 | CH₃ (positive) |

To assemble the molecular structure, 2D NMR experiments are essential for establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a key COSY correlation would be observed between the vinylic proton (H3) and the carbinol proton (H4). Further correlations would trace the connectivity down the alkyl chain from H4 to H5, H5 to H6, and so on, to the terminal methyl group. rhhz.netthegoodscentscompany.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton directly to the carbon to which it is attached. This allows for the unambiguous assignment of the carbon signals based on the more resolved proton spectrum. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

From the C1-methyl protons (H1) to the quaternary carbon C2 and the vinylic carbon C3.

From the C2-methyl protons to C1, C2, and C3.

From the vinylic proton (H3) to C1, C2, C4, and C5.

From the carbinol proton (H4) to C2, C3, C5, and C6. These correlations definitively establish the core structure of the molecule. thegoodscentscompany.com

NMR spectroscopy is also instrumental in determining the stereochemistry of the molecule, specifically the geometry of the C2=C3 double bond (E/Z isomerism) and the absolute configuration of the chiral center at C4.

The magnitude of the coupling constant between the vinylic protons (in this case, H3 and the proton on C1 if it were not a methyl group) can help determine the double bond geometry. For trisubstituted alkenes, NOESY experiments are more definitive. An NOE between the C1-methyl group and the H4 proton would suggest a Z-configuration, whereas an NOE between the C1-methyl group and the H3 proton would be consistent with either isomer, but the relative intensity of correlations (e.g., C1-H₃ to H4 vs. C2-CH₃ to H4) can resolve the stereochemistry.

Determining the absolute configuration at the C4 chiral center often requires the preparation of diastereomeric derivatives (e.g., Mosher's esters) followed by detailed ¹H NMR analysis, or comparison with data from enantiomerically pure standards.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The presence of a hydroxyl group (-OH) is indicated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹. The C=C double bond of the alkene gives rise to a medium-intensity absorption around 1640-1680 cm⁻¹. Additionally, C-H stretching vibrations are observed just above and below 3000 cm⁻¹, corresponding to sp² C-H (from the alkene, ~3010-3095 cm⁻¹) and sp³ C-H (from the alkyl chain, ~2850-2960 cm⁻¹), respectively. rhhz.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkene (C=C) | C=C stretch | 1640 - 1680 | Medium |

| Alkene (=C-H) | C-H stretch | 3010 - 3095 | Medium |

| Alkane (-C-H) | C-H stretch | 2850 - 2960 | Strong |

| Alcohol (C-O) | C-O stretch | 1050 - 1150 | Strong |

The position and shape of the O-H stretching band provide valuable information about hydrogen bonding. In a condensed phase (liquid or solid), the broadness of the band centered around 3350 cm⁻¹ is a clear indication of intermolecular hydrogen bonding between alcohol molecules. If the spectrum were taken in a very dilute solution of a non-polar solvent, a sharp, less intense peak would appear at a higher frequency (around 3600 cm⁻¹), corresponding to the "free," non-hydrogen-bonded O-H stretch. The study of these interactions can offer insights into the conformational preferences and intermolecular associations of the compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. wikipedia.org The molecular ion (M+), formed by the loss of an electron, is often unstable and breaks down into smaller, characteristic fragment ions. msu.edu For alcohols, common fragmentation pathways include dehydration (loss of a water molecule) and alpha-cleavage (breaking the C-C bond adjacent to the oxygen). libretexts.orglibretexts.org The presence of a double bond can influence the fragmentation, often leading to resonance-stabilized cations. blogspot.com

In the mass spectrum of this compound (molar mass: 170.29 g/mol ), the molecular ion peak (M+) at m/z 170 would be observed. Key fragmentation processes would include the loss of a water molecule (H₂O, 18 Da) to yield a fragment at m/z 152. libretexts.orgsavemyexams.com Alpha-cleavage at the C3-C4 bond would result in the loss of a hexyl radical, producing a resonance-stabilized cation at m/z 85. Cleavage at the C4-C5 bond would lead to the loss of an ethyl radical, generating a fragment at m/z 141.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

| 170 | [C₁₁H₂₂O]⁺• | Molecular Ion (M⁺) |

| 155 | [C₁₀H₁₉O]⁺ | Loss of a methyl radical (•CH₃) |

| 152 | [C₁₁H₂₀]⁺• | Dehydration: Loss of H₂O from M⁺ |

| 141 | [C₉H₁₇O]⁺ | α-cleavage: Loss of an ethyl radical (•C₂H₅) |

| 85 | [C₆H₉O]⁺ | α-cleavage: Loss of a hexyl radical (•C₆H₁₃) |

| 57 | [C₄H₉]⁺ | Butyl cation from alkyl chain fragmentation |

| 43 | [C₃H₇]⁺ | Propyl cation from alkyl chain fragmentation |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or five decimal places). srce.hr This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass but different chemical formulas (isobars). For this compound, HRMS would be used to confirm its molecular formula of C₁₁H₂₂O by matching the experimentally measured exact mass to the theoretically calculated value.

Table 2: HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₂₂O |

| Nominal Mass | 170 |

| Calculated Monoisotopic Mass | 170.167065 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. alfa-chemistry.com It is exceptionally effective for the analysis of complex mixtures, such as essential oils or insect pheromone extracts, where compounds like this compound might be found. researchgate.netwiley.comresearchgate.net

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component). Compounds within the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint for that compound. The time it takes for a compound to elute from the column is known as its retention time, which is a characteristic property under specific GC conditions. researchgate.net By comparing the retention time and the mass spectrum of an unknown peak to those of a known standard or a library database (like NIST), the compound can be identified and its purity assessed. innovareacademics.in This method is crucial for confirming the presence of this compound in a sample and for quantifying its concentration relative to other components. xml-journal.net

Table 3: GC-MS Analysis Parameters for Unsaturated Alcohols

| Parameter | Description | Purpose |

| GC Column | Typically a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5). | Separates components of the mixture based on volatility and polarity. |

| Oven Program | A temperature gradient is applied to the oven to facilitate the elution of compounds with varying boiling points. | Ensures efficient separation of a wide range of compounds. |

| Carrier Gas | Inert gas, usually Helium, at a constant flow rate. | Transports the vaporized sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. | Fragments the molecule in a reproducible way to generate a characteristic mass spectrum. |

| Detection | A mass analyzer (e.g., Quadrupole, Time-of-Flight) detects the fragment ions. | Generates the mass spectrum for identification. |

| Identification | Comparison of retention time and mass spectrum with an authentic standard or a spectral library (e.g., NIST). innovareacademics.in | Confirms the identity and purity of the compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org The types of electronic transitions that can occur are related to the molecular orbitals present in the compound, such as bonding (σ, π) and non-bonding (n) orbitals. blogspot.com

For this compound, two primary chromophores are present: the carbon-carbon double bond (C=C) and the hydroxyl group (-OH).

π → π* Transition: The C=C bond contains π electrons that can be excited to a π* (antibonding) orbital. For an isolated double bond, this transition is high in energy and typically occurs at wavelengths below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. libretexts.org

n → σ* Transition: The oxygen atom of the hydroxyl group has non-bonding electrons (n) that can be excited to a σ* (antibonding) orbital. This transition is also high in energy, absorbing at wavelengths typically less than 200 nm, and is generally weak (low molar absorptivity). blogspot.com

Because this compound lacks a conjugated system, it is not expected to show significant absorbance in the standard UV-Vis region (200-800 nm). The absence of strong absorption bands would be consistent with its proposed structure as an isolated unsaturated alcohol. upi.edu

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) |

| π → π | C=C (Alkene) | ~170 - 190 | High |

| n → σ | C-O-H (Alcohol) | ~180 - 200 | Low |

X-ray Crystallography for Solid-State Structural Confirmation (if applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and stereochemistry. Long-chain alcohols like this compound are often liquids or low-melting solids, making them unsuitable for direct analysis by single-crystal X-ray diffraction. cambridge.org

However, the structure can be unambiguously confirmed by preparing a suitable crystalline derivative. nih.gov For alcohols, common derivatization strategies include esterification with an aromatic acid, such as p-nitrobenzoic acid. These derivatives are typically well-ordered, crystalline solids. By performing X-ray diffraction analysis on a single crystal of the derivative, the complete molecular structure, including the relative and absolute stereochemistry at the chiral center (C4), can be elucidated. researchgate.net The data obtained would confirm the connectivity of the atoms, the E/Z geometry of the double bond, and the spatial orientation of the substituents, providing unequivocal proof of the structure of the parent molecule. Studies on other long-chain alcohols have shown they tend to pack in layered structures, often stabilized by hydrogen bonding between the hydroxyl groups. cambridge.orgacs.orgresearchgate.net

Reaction Chemistry and Chemical Transformations of 2 Methyl 2 Decen 4 Ol

Electrophilic and Nucleophilic Reactions of the Alkene Moiety

The trisubstituted double bond in 2-Methyl-2-decen-4-ol is susceptible to various electrophilic and nucleophilic attacks, leading to a variety of saturated and functionalized derivatives.

Hydrogenation of the carbon-carbon double bond in allylic alcohols like this compound is a common transformation to produce saturated alcohols. This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or nickel, or homogeneous catalysts like Wilkinson's catalyst, under a hydrogen atmosphere. The reaction proceeds via the addition of two hydrogen atoms across the double bond, resulting in the formation of 2-Methyl-2-decanol. nih.gov

The efficiency and selectivity of the hydrogenation can be influenced by various factors, including the choice of catalyst, solvent, temperature, and pressure. For instance, partial hydrogenation to yield a specific isomer might be achievable under carefully controlled conditions. d-nb.inforesearchgate.net The selective hydrogenation of similar unsaturated alcohols, such as 2-methyl-3-butyn-2-ol, has been extensively studied to produce valuable intermediates for vitamins and fragrances. d-nb.inforesearchgate.net

Table 1: Hydrogenation of this compound

| Reactant | Product | Reagents and Conditions |

|---|

Epoxidation: The alkene moiety of this compound can undergo epoxidation to form an epoxide ring. This reaction is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or through metal-catalyzed processes. masterorganicchemistry.com The presence of the allylic hydroxyl group can influence the stereoselectivity of the epoxidation, potentially directing the electrophilic oxygen atom to one face of the double bond. acs.org The reaction with dimethyldioxirane (B1199080) (DMDO) is another method for epoxidation, where the activation barrier can be lowered by hydrogen bonding between the hydroxyl group and the reagent. acs.org

Dihydroxylation: Dihydroxylation of the double bond leads to the formation of a vicinal diol. This transformation can be accomplished via two main stereochemical pathways:

Syn-dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. organic-chemistry.orglibretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, resulting in the addition of two hydroxyl groups to the same face of the double bond. libretexts.org Catalytic versions of this reaction, using N-methylmorpholine N-oxide (NMO) as a co-oxidant, are often preferred due to the toxicity and expense of OsO₄. organic-chemistry.orgmdpi.com

Anti-dihydroxylation: This pathway involves a two-step process. First, the alkene is epoxidized, and then the epoxide ring is opened via acid-catalyzed hydrolysis. youtube.com This results in the addition of the two hydroxyl groups to opposite faces of the original double bond. libretexts.org

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for a variety of chemical transformations, allowing for its conversion into other functional groups.

The secondary alcohol functionality of this compound can be oxidized to the corresponding α,β-unsaturated ketone, 2-Methyl-2-decen-4-one. google.com Various oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, more selective methods such as the Swern and Dess-Martin periodinane oxidations.

The oxidation of allylic alcohols can sometimes be challenging due to potential side reactions, such as isomerization of the double bond or over-oxidation. However, methods utilizing aqueous hydrogen peroxide with a platinum black catalyst have shown to be effective for the oxidation of various allylic alcohols. rsc.org

Table 2: Oxidation of this compound

| Reactant | Product | Reagents and Conditions |

|---|

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be facilitated by coupling agents. Enzymatic esterification using lipases also presents a green and selective alternative. researchgate.net

Etherification: The formation of ethers from this compound can be achieved through several methods. The Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a classic approach. Alternatively, acid-catalyzed etherification with another alcohol can be employed, although this may lead to mixtures of products. acs.org More modern methods, such as iron-catalyzed etherification, offer environmentally benign alternatives. acs.org

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form a more unsaturated compound. doubtnut.com The reaction typically proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene product.

The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. doubtnut.comyoutube.com In the case of this compound, elimination of a proton from the C3 position would lead to the formation of a conjugated diene, 2-methyl-2,4-decadiene. Elimination from the C5 position would result in a non-conjugated diene, 2-methyl-2,5-decadiene. The formation of the conjugated diene is generally favored due to its increased stability from the alternating double and single bonds. The specific product distribution can be influenced by the reaction conditions, such as the choice of acid catalyst and temperature. rsc.org

Rearrangement Reactions and Isomerizations

The structural features of this compound, namely the allylic alcohol moiety, predispose it to several types of rearrangement and isomerization reactions.

Allylic Rearrangements and Their Mechanistic Investigations

Allylic rearrangements are organic reactions where a double bond in an allyl chemical compound shifts to the adjacent carbon atom. wikipedia.org These transformations are common for allylic substrates because the reaction proceeds through a resonance-stabilized allylic carbocation, radical, or carbanion intermediate. researchgate.net Nucleophilic substitution on an allylic substrate can occur via bimolecular (SN2') or unimolecular (SN1') mechanisms. wikipedia.orgresearchgate.net The SN1' pathway involves the formation of a delocalized carbocation, allowing the nucleophile to attack at either end of the allylic system. researchgate.net The SN2' pathway occurs when steric hindrance at the primary site of attack prevents a normal SN2 reaction, forcing the nucleophile to attack the vinyl group in a concerted displacement of the leaving group. wikipedia.org

In a study of a structurally analogous compound, 8-t-butyldimethylsilyloxy-2-methyl-2-octen-4-ol, an isomerization reaction was observed under conditions using a Grubbs reagent. mdpi.com Instead of the expected ring-closing metathesis, the allylic alcohol isomerized to a ketone. This suggests that this compound could undergo similar catalyst-mediated rearrangements. The substitution pattern on the double bond and at the carbinol carbon can significantly influence the reaction's facility and outcome. mdpi.com For instance, research on different isomers showed that a methyl group at the α-position to the hydroxyl group can interfere with the isomerization reaction. mdpi.com

Table 1: Isomerization of an Allylic Alcohol Using a Grubbs Reagent mdpi.com

| Starting Material | Catalyst | Product(s) | Yield |

|---|

The mechanism for such isomerizations can involve the formation of a ruthenium carbene complex which then rearranges to an enol, followed by tautomerization to the more stable ketone. mdpi.com

Tautomerism Studies of Related Systems

Tautomers are isomers of an organic compound that readily interconvert. This process, known as tautomerism, commonly results from the migration of a proton or hydrogen atom, accompanied by a switch of a single bond and adjacent double bond. While specific tautomerism studies on this compound are not widely documented, the tautomerization of related systems, particularly the keto-enol tautomerism, is a well-established phenomenon. researchgate.net

In the context of allylic alcohol rearrangements, an enol intermediate is often proposed, which then tautomerizes to the corresponding ketone. mdpi.com The conversion of an enol to a ketone is typically a rapid and thermodynamically favorable process. The study of the gas-phase oxidation of diketones has also provided insights into keto-enol equilibria. researchgate.net The reactivity of enol tautomers can be significantly different from their keto counterparts, for instance, the rate coefficients for reactions with OH radicals are often higher for the enol form. researchgate.net This enhanced reactivity is attributed to the hydroxyl group attached directly to the double bond. researchgate.net

Cyclization Reactions and Formation of Heterocyclic Derivatives

The bifunctional nature of this compound, containing both a hydroxyl group (a nucleophile) and a double bond (an electrophile under acidic conditions), makes it a suitable substrate for intramolecular cyclization reactions to form heterocyclic compounds, primarily oxygen-containing rings (oxacycles).

Intramolecular Cyclization Pathways

The intramolecular hydroalkoxylation of unsaturated alcohols is an atom-economical method for synthesizing cyclic ethers such as tetrahydrofurans (five-membered rings) and tetrahydropyrans (six-membered rings). researchgate.net These reactions are typically catalyzed by acids. researchgate.net For alkenyl alcohols, the regioselectivity of the cyclization (e.g., 5-exo versus 6-endo) is a key consideration.

Research on the acid-catalyzed cyclization of silyl-substituted alkenyl alcohols has shown that the presence of a silicon group can be essential for the reaction to proceed and can lead to high stereoselectivity. researchgate.net Similarly, studies on the cyclization of silylepoxy alcohols demonstrate that reaction conditions can be tuned to favor the formation of either tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivatives. mdpi.com For example, treatment of a specific silylepoxy alcohol with BF₃·OEt₂ led to a dihydropyran as the major product, formed via dehydration of an initial hemiacetal intermediate. mdpi.com

Table 2: Products of Acid-Catalyzed Cyclization of an Epoxysilyl Alcohol mdpi.com

| Catalyst | Products | Major Product |

|---|---|---|

| BF₃·OEt₂ | Hemiacetals, Dihydropyran, Tetrahydrofuran derivative | Dihydropyran |

These studies suggest that this compound, under appropriate acidic conditions, could cyclize to form substituted tetrahydrofuran or tetrahydropyran rings. The outcome would likely depend on the reaction kinetics, thermodynamic stability of the products, and the nature of the catalytic system employed.

Diels-Alder Reactions and Related Pericyclic Transformations of Unsaturated Alcohols

The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). organic-chemistry.orgmasterorganicchemistry.com The reaction is a [4+2] cycloaddition, driven by the formation of stable σ-bonds from weaker π-bonds. organic-chemistry.org

As this compound is an unsaturated alcohol and not a conjugated diene, it cannot act as the diene component in a standard Diels-Alder reaction. masterorganicchemistry.com It could potentially function as a dienophile. However, the reactivity of the dienophile is enhanced by electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The hydroxyl group is not a strong activating group for this purpose. Therefore, participation of this compound as a dienophile would likely require harsh thermal conditions or Lewis acid catalysis to increase its reactivity. rsc.org

Alternatively, this compound could be chemically modified to become a more suitable Diels-Alder substrate. For example, it could be dehydrated to form a conjugated diene, which could then react with a dienophile. Another strategy involves hetero-Diels-Alder reactions, where a heteroatom is part of the diene or dienophile, leading to the synthesis of six-membered heterocycles. organic-chemistry.org For instance, oxo-Diels-Alder reactions can be used to construct isochroman (B46142) motifs, which are oxygen-containing heterocyclic structures. rsc.org The development of catalytic systems for cycloadditions continues to expand the scope of these reactions for substrates that are otherwise unreactive. rsc.org

Theoretical and Computational Studies on 2 Methyl 2 Decen 4 Ol

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving 2-Methyl-2-decen-4-ol. By simulating molecular interactions and energy landscapes, these theoretical approaches provide insights that are often difficult to obtain through experimental methods alone. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to map out reaction pathways, identify transient species, and predict kinetic parameters, offering a microscopic view of the chemical transformations.

Transition State Theory and Reaction Pathway Mapping

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It postulates a quasi-equilibrium between the reactants and an activated complex, known as the transition state, which represents the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org The rate of the reaction is then determined by the concentration of these transition state complexes and the frequency at which they convert into products.

For a reaction involving this compound, such as its epoxidation or oxidation, computational chemistry is used to map the potential energy surface (PES). This process involves calculating the energy of the system for a wide range of atomic arrangements as the reactants evolve into products. The minimum energy path along this surface is identified as the reaction pathway. The highest point on this pathway corresponds to the transition state structure.

Computational modeling allows for the precise determination of the geometric and energetic properties of these transition states. For instance, in a hypothetical palladium-catalyzed amination reaction, DFT calculations can model the cooperative hydrogen-bonding array between a urea co-catalyst and the hydroxyl group of the allylic alcohol, demonstrating how this interaction lowers the energy barrier for the C-O oxidative addition step. mdpi.com Similarly, for reactions like hydrogen abstraction by an OH radical, a combined ab initio/TST approach can be used to calculate high-pressure limit rate constants. mdpi.com The stabilization of the transition state through factors like hydrogen bonding is a key determinant of reaction rates and stereoselectivity, a phenomenon well-documented for allylic alcohols. wikipedia.org

Table 1: Hypothetical Transition State Analysis for the Epoxidation of this compound

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Activation Energy (Ea) | 15.2 kcal/mol | DFT (B3LYP/6-31G*) | Energy barrier reactants must overcome. |

| Enthalpy of Activation (ΔH‡) | 14.5 kcal/mol | TST Calculation | Heat absorbed to reach the transition state. |

| Entropy of Activation (ΔS‡) | -25.3 cal/mol·K | TST Calculation | Change in disorder upon forming the transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | 22.0 kcal/mol | TST Calculation | Determines the reaction rate constant. |

Kinetic Modeling of Complex Reaction Systems

For systems involving this compound, a detailed chemical kinetic reaction mechanism would be constructed. This mechanism comprises a list of all plausible elementary reactions, including initiation, propagation, termination, and branching steps. The rate constants for these reactions are often derived from TST calculations or estimated based on analogous reactions. mdpi.comresearchgate.net

This comprehensive model is then translated into a set of coupled differential equations that describe the rate of change of concentration for each chemical species. Solving these equations numerically allows for the prediction of species concentration profiles over time under various conditions (e.g., temperature, pressure, initial concentrations). These simulation results can be compared with experimental data, such as that from jet-stirred reactors, to validate and refine the kinetic model. researchgate.net Such models are crucial for understanding reaction dynamics, optimizing process conditions, and predicting the formation of desired products versus unwanted byproducts. For instance, kinetic models can explain how the presence of a C=C double bond in long-chain alkenes influences reaction pathways and ignition delay times in combustion processes. mdpi.comresearchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its intrinsic reactivity. Computational quantum chemistry provides a suite of descriptors that quantify various aspects of this electronic structure, enabling predictions about how the molecule will behave in a chemical reaction. These descriptors are derived from the calculated molecular wave function and offer a theoretical basis for understanding the molecule's stability, reactivity sites, and intermolecular interactions.

HOMO-LUMO Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. mdpi.com

The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comsemanticscholar.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. mdpi.com For this compound, the presence of the electron-rich C=C double bond and the lone pairs on the hydroxyl oxygen would significantly influence the character and energy of the HOMO, making it susceptible to attack by electrophiles. The LUMO would be associated with the antibonding orbitals, particularly the π* orbital of the double bond, which can accept electrons from a nucleophile.

These FMO energies are used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's reactivity. nih.govnih.gov

Table 2: Calculated Frontier Orbital Properties and Reactivity Descriptors for this compound

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (EHOMO) | - | -8.95 | Electron-donating capacity. |

| LUMO Energy (ELUMO) | - | 1.15 | Electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 10.10 | Chemical reactivity and stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 5.05 | Resistance to charge transfer. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.90 | Electron escaping tendency. |

| Electronegativity (χ) | -μ | 3.90 | Power to attract electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | 1.51 | Propensity to accept electrons. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto a constant electron density surface of the molecule, using a color-coded scheme to represent different potential values. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These regions are susceptible to electrophilic attack and are associated with lone pairs or π-bonds. For this compound, prominent negative potential would be localized on the oxygen atom of the hydroxyl group and around the C=C double bond. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These regions are prone to nucleophilic attack. The most positive potential would be found around the hydrogen atom of the hydroxyl group, making it a potential site for hydrogen bonding. researchgate.net

Green Regions: Represent areas of near-zero potential.

The MEP map provides a clear, intuitive picture of where a molecule is most likely to interact with other charged or polar species. uni-muenchen.de It is a powerful guide for understanding intermolecular interactions, hydrogen bonding patterns, and the initial stages of a chemical reaction. nih.gov

Analysis of Polarizability and Hyperpolarizability

When a molecule is placed in an external electric field (E), its electron cloud is distorted, inducing a dipole moment. The ease with which this distortion occurs is quantified by the polarizability (α). The change in the induced dipole moment is not always linear with the strength of the electric field, and these non-linear effects are described by the hyperpolarizabilities (β, γ, etc.). rogue-scholar.org

First Hyperpolarizability (β): This is a third-rank tensor that describes the first non-linear (quadratic) response to the electric field. A non-zero β value is a prerequisite for second-harmonic generation, a key property in non-linear optical (NLO) materials. The magnitude of β is highly sensitive to molecular asymmetry and intramolecular charge transfer.

These properties are calculated computationally using a finite field approach, where the energy or dipole moment of the molecule is calculated at different strengths of an applied electric field. rogue-scholar.orgresearchgate.net The analysis of polarizability and hyperpolarizability is crucial for designing molecules with specific optical or electronic properties.

Table 3: Calculated Polarizability and Hyperpolarizability Tensors for this compound

| Property | Component | Value (a.u.) |

|---|---|---|

| Polarizability (α) | αxx | 145.3 |

| αxy | -5.8 | |

| αyy | 120.1 | |

| αxz | 2.1 | |

| αyz | -1.5 | |

| αzz | 105.6 | |

| Mean Polarizability (αtot) | - | 123.67 |

| First Hyperpolarizability (β) | βxxx | -25.4 |

| βxxy | 10.2 | |

| βxyy | -8.7 | |

| βyyy | 35.1 | |

| βxxz | -3.3 | |

| βxyz | 1.9 | |

| βyyz | -4.6 | |

| βxzz | -6.1 | |

| βyzz | 7.5 | |

| βzzz | -12.8 | |

| Total Hyperpolarizability (βtot) | - | 48.9 |

Future Research Directions and Unexplored Avenues for 2 Methyl 2 Decen 4 Ol Chemistry

Development of Novel Stereoselective Catalytic Systems

The presence of a chiral center at the C4 position and a trisubstituted double bond makes the stereoselective synthesis of 2-Methyl-2-decen-4-ol a significant challenge and a key area for future research. The development of novel catalytic systems is paramount to controlling the absolute and relative stereochemistry, which is often crucial for biological activity and material properties.

Future work could focus on adapting and refining existing catalytic systems for the specific challenges posed by this substrate. For instance, the asymmetric hydrogenation or transfer hydrogenation of a corresponding α,β-unsaturated ketone precursor, 2-methyl-2-decen-4-one, is a promising route. Research into iridium-N,P ligand complexes, which have shown success in the enantioconvergent isomerization-hydrogenation of allylic alcohols, could be expanded. diva-portal.org A hypothetical enantioconvergent reaction could transform a racemic mixture of this compound into a single desired enantiomer. diva-portal.org

Another avenue is the asymmetric epoxidation of related dienes, followed by regioselective ring-opening. Titanocene-based chiral complexes have been used for the asymmetric epoxidation of other allylic alcohols and could be engineered for substrates like this compound. researchgate.net The Sharpless asymmetric epoxidation, a well-established method, could also be explored, potentially requiring catalyst modification to accommodate the steric bulk of the substrate. smu.edu

Kinetic resolution of racemic this compound is another viable strategy. Chiral lithium amide bases have been used to catalytically resolve racemic epoxides by rearrangement to enantioenriched allylic alcohols. acs.org Applying this concept could involve developing a catalyst that selectively acylates or oxidizes one enantiomer of this compound, leaving the other enantiomer in high purity.

The following table outlines potential catalytic systems for future exploration in the stereoselective synthesis of this compound.

Table 1: Potential Stereoselective Catalytic Systems for this compound

| Catalytic Strategy | Catalyst Class | Potential Precursor/Reaction | Anticipated Advantage |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium- or Iridium-diphosphine complexes diva-portal.org | 2-Methyl-2-decen-4-one | Direct access to enantiopure alcohol from ketone. |

| Enantioconvergent Isomerization | Iridium-N,P ligand complexes diva-portal.org | Racemic this compound | Theoretical conversion of 100% of racemic starting material to a single enantiomer. |

| Asymmetric Epoxidation | Titanocene-tartrate complexes researchgate.net | A suitable diene precursor | Creation of chiral epoxide intermediate for further functionalization. |

| Kinetic Resolution | Chiral Lithium Amides acs.org or Palladium Complexes nih.gov | Racemic this compound | Separation of enantiomers through selective reaction of one. |

| Asymmetric Allylation | Chiral Lewis Acids | 2-Decanone and an allylating agent | Construction of the chiral center and the double bond in a single step. |

Investigation of Advanced Mechanistic Insights into Complex Reactions

A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving selectivity, and predicting outcomes. For a molecule like this compound, with multiple potential reaction sites, computational chemistry offers powerful tools to gain mechanistic insights that are difficult to probe experimentally.

Future research should employ Density Functional Theory (DFT) and other high-level computational methods to model key transformations. acs.orgunh.edu For example, DFT studies could elucidate the transition states for the formation of this compound via a Grignard reaction between methylmagnesium bromide and 2-decen-4-one, explaining the observed diastereoselectivity. Computational models can also predict the most likely pathways for subsequent reactions, such as acid-catalyzed rearrangements or oxidations. unh.eduacs.org

The Unified Reaction Valley Approach (URVA) is another powerful tool that provides detailed information about the chemical events occurring along a reaction pathway, including bond formation/breaking and charge transfer. smu.edu Applying URVA to the catalyzed isomerization of this compound, for example with a trialkyl oxovanadate catalyst, could reveal the precise role of the catalyst in lowering the activation barrier and controlling selectivity. smu.eduacademie-sciences.fr

Furthermore, computational studies can investigate the photochemical reactivity of this compound. diva-portal.orgnih.gov The presence of an allylic alcohol moiety suggests potential for photo-oxidation or rearrangement reactions. For instance, the mechanism of photocatalytic conversion on semiconductor surfaces like TiO2, which has been studied for other tertiary alcohols, could be modeled for this compound to predict degradation pathways or novel synthetic transformations. tum.de

Table 2: Advanced Mechanistic Probes for this compound Chemistry

| Mechanistic Question | Proposed Computational Method | Key Insights to be Gained |

|---|---|---|

| Stereoselectivity in formation | Density Functional Theory (DFT) acs.org | Transition state energies, origins of facial selectivity. |

| Catalyst role in isomerization | Unified Reaction Valley Approach (URVA) smu.edu | Detailed electronic and geometric changes along the reaction path. |

| Photochemical stability/reactivity | Time-Dependent DFT (TD-DFT) diva-portal.org | Excited state pathways, potential for photoproducts. |

| Oxidation pathways | DFT and ab initio MD smu.eduacs.org | Mechanisms of C-C vs. O-H oxidation, role of oxidants. |

Exploration of Sustainable Synthesis Routes

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable routes to valuable compounds. precedenceresearch.com For this compound, future research should focus on green chemistry principles, including the use of renewable feedstocks, biocatalysis, and safer solvents. personalcaremagazine.compageplace.de

A primary goal would be to derive the carbon skeleton from biomass. Lignin, an abundant biopolymer, could potentially be broken down into aromatic or aliphatic precursors that could be converted into the target molecule. adelaide.edu.au Another approach involves using platform chemicals derived from fermentation, such as levulinic acid or furfural, as starting points for multi-step syntheses. rsc.org

Biocatalysis offers a highly selective and sustainable alternative to traditional chemical synthesis. rsc.org Enzymes such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs) could be used in a cascade reaction to reduce an α,β-unsaturated ketone precursor with high stereoselectivity. rsc.org This approach avoids the use of heavy metal catalysts and often proceeds under mild, aqueous conditions. researchgate.net The use of whole-cell biocatalysts or immobilized enzymes could further enhance the sustainability and economic viability of the process.

The choice of solvent is another critical factor. Replacing conventional volatile organic compounds with greener alternatives like supercritical carbon dioxide (scCO2), water, or bio-based solvents (e.g., 1,3-dimethoxypropan-2-ol) would significantly reduce the environmental impact of the synthesis. personalcaremagazine.comeuropa.eu Biocatalytic reactions, in particular, are often compatible with these green media. personalcaremagazine.com

Application of Machine Learning in Predictive Chemistry for Alkenol Derivatives

Furthermore, ML models can predict the outcomes of reactions involving this compound. By inputting the reactants, reagents, and conditions, a trained neural network can predict the likely products and their yields. researchgate.net Some advanced models, like Reactron, can even predict the underlying electron movements, providing mechanistic hypotheses for the predicted transformations. arxiv.org An AI model could be specifically trained on reactions of allylic and tertiary alcohols to accurately predict how this compound would behave under various conditions, potentially uncovering novel and unexpected reactivity. arxiv.orgfrontiersin.org This predictive power extends to physical and biological properties, where ML can estimate characteristics like aroma profile, toxicity, or reaction rate constants with various atmospheric oxidants. copernicus.org

Table 3: Machine Learning Applications in Alkenol Chemistry

| Application Area | AI/ML Tool/Technique | Potential Output for this compound |

|---|---|---|

| Synthesis Planning | AI-driven Retrosynthesis Platforms mdpi.comjelsciences.com | Novel, optimized, and ranked synthetic routes from available starting materials. |

| Reaction Outcome Prediction | Graph-based Neural Networks researchgate.netarxiv.org | Prediction of major and minor products for unknown reactions; mechanistic insights. |

| Property Prediction | Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models | Estimation of sensory properties (e.g., odor), physicochemical properties, and bioactivity. |

| Catalyst Discovery | High-Throughput Virtual Screening with ML | Identification of promising new catalyst structures for stereoselective synthesis. |

Q & A

Q. What are the recommended analytical techniques for characterizing the structural and physicochemical properties of 2-Methyl-2-decen-4-ol?

Answer: Characterization should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to resolve stereochemistry and confirm branching in the decenol chain. Compare chemical shifts with analogous branched alcohols (e.g., 2-Methylheptan-2-ol ).

- Infrared Spectroscopy (IR): Identify functional groups (e.g., -OH stretch at ~3200–3600 cm) and monitor reaction progress.

- Gas Chromatography-Mass Spectrometry (GC-MS): Quantify purity and detect volatile byproducts under optimized temperature gradients.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHO) with <2 ppm error.

Q. How can researchers design a reproducible synthesis protocol for this compound?

Answer: A multi-step synthesis approach is recommended:

Alkylation: Start with a Grignard reagent (e.g., 4-decenol magnesium bromide) reacting with acetone to form the tertiary alcohol backbone.

Purification: Use fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) to isolate the product from isomers.

Validation: Cross-check yields and purity via GC-MS and NMR, as described in analogous alcohol syntheses .

Key Challenges:

- Isomer formation due to competing reaction pathways.

- Sensitivity to moisture; use anhydrous conditions and inert gas (N/Ar).

Advanced Research Questions

Q. How should researchers address contradictions between experimental and computational data for this compound’s reactivity?

Answer: Adopt an iterative approach inspired by qualitative research frameworks :

Re-examine Assumptions: Verify computational parameters (e.g., DFT functional selection, solvent models).

Control Experiments: Repeat reactions under strictly controlled conditions (e.g., exclude oxygen for oxidation-prone intermediates).

Collaborative Validation: Compare results across labs using standardized protocols (e.g., shared NMR reference samples).

Case Study: Discrepancies in oxidation rates may arise from unaccounted stereoelectronic effects in DFT models. Adjust torsional parameters using crystallographic data from similar alcohols .

Q. What experimental strategies can elucidate the environmental impact of this compound as a potential volatile organic compound (VOC)?

Answer: Adapt global VOC emission models :

Emission Quantification: Use proton-transfer-reaction mass spectrometry (PTR-MS) to measure real-time atmospheric release in controlled chambers.

Environmental Variables: Test light/temperature dependence (e.g., 25–40°C, 0–1000 µmol photons/m/s) to parameterize emission algorithms.

Comparative Analysis: Benchmark against monoterpenes (e.g., α-pinene) to estimate ozone formation potential.

Q. How can researchers optimize reaction conditions for derivatizing this compound into bioactive analogs?

Answer: Use Design of Experiments (DoE) principles :

Factor Screening: Vary catalyst (e.g., Pd/C vs. Ru complexes), solvent polarity, and reaction time.

Response Surface Methodology (RSM): Model interactions between variables to maximize yield.

Mechanistic Probes: Employ isotopic labeling (e.g., O) to track etherification pathways.

Example Workflow:

- Step 1: Screen 10 catalysts in triplicate.

- Step 2: Optimize temperature (60–100°C) and pressure (1–5 atm) for hydrogenation.

Q. What methodologies ensure safe handling and stability assessment of this compound in long-term studies?

Answer: Follow safety protocols from hazard assessments of similar alcohols :

Stability Tests: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

Storage: Use amber vials under N at −20°C to prevent oxidation.

Waste Management: Neutralize acidic/basic byproducts before disposal via certified facilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.